![molecular formula C23H20N2O4 B14055307 2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B14055307.png)
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Ala(3-pyridyl)-OH, also known as Fmoc-3-Pal-OH, is a derivative of alanine where the amino acid is modified with a 3-pyridyl group. This compound is commonly used in peptide synthesis due to its unique structural properties, which allow for the incorporation of pyridyl groups into peptides. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala(3-pyridyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of alanine is protected using the Fmoc group. This is achieved by reacting alanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Pyridyl Group: The 3-pyridyl group is introduced through a coupling reaction. This can be done using reagents like 3-pyridylboronic acid and a palladium catalyst under Suzuki coupling conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Fmoc-Ala(3-pyridyl)-OH with high purity.
Industrial Production Methods
Industrial production of Fmoc-Ala(3-pyridyl)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the compound.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
Fmoc-Ala(3-pyridyl)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Substitution Reactions: The pyridyl group can undergo substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution: Various nucleophiles under mild conditions.
Major Products
Peptides: When used in peptide synthesis, the major products are peptides containing the 3-pyridyl-alanine residue.
Functionalized Derivatives: Substitution reactions can yield a variety of functionalized derivatives.
科学的研究の応用
Chemistry
Fmoc-Ala(3-pyridyl)-OH is widely used in the field of peptide chemistry. It allows for the incorporation of pyridyl groups into peptides, which can be used to study protein-ligand interactions and enzyme mechanisms.
Biology
In biological research, peptides containing Fmoc-Ala(3-pyridyl)-OH are used as probes to study cellular processes and protein functions. The pyridyl group can interact with metal ions, making these peptides useful in metalloprotein studies.
Medicine
The compound is used in the development of peptide-based drugs. The pyridyl group can enhance the binding affinity and specificity of peptides to their targets, making it valuable in drug design.
Industry
In the pharmaceutical industry, Fmoc-Ala(3-pyridyl)-OH is used in the synthesis of therapeutic peptides. Its unique properties make it suitable for creating peptides with enhanced stability and bioactivity.
作用機序
The mechanism of action of Fmoc-Ala(3-pyridyl)-OH in peptide synthesis involves the following steps:
Protection: The Fmoc group protects the amino group during peptide chain elongation.
Coupling: The carboxyl group of Fmoc-Ala(3-pyridyl)-OH reacts with the amino group of another amino acid, forming a peptide bond.
Deprotection: The Fmoc group is removed to reveal the free amino group, allowing for further peptide chain elongation.
Molecular Targets and Pathways
Peptide Synthesis Pathways: The compound is involved in the solid-phase peptide synthesis pathway.
Metal Ion Interaction: The pyridyl group can interact with metal ions, influencing the structure and function of metalloproteins.
類似化合物との比較
Similar Compounds
Fmoc-3-(4-pyridyl)-alanine: Similar structure but with the pyridyl group at the 4-position.
Fmoc-3-(2-pyridyl)-alanine: Pyridyl group at the 2-position.
Fmoc-3-(3-pyridyl)-glycine: Glycine derivative with a 3-pyridyl group.
Uniqueness
Fmoc-Ala(3-pyridyl)-OH is unique due to the specific positioning of the pyridyl group at the 3-position of alanine. This positioning allows for unique interactions and properties that are not observed in other similar compounds. The presence of the Fmoc group also makes it particularly suitable for solid-phase peptide synthesis, providing a balance between protection and reactivity.
特性
分子式 |
C23H20N2O4 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid |
InChI |
InChI=1S/C23H20N2O4/c1-15(22(26)27)25(16-7-6-12-24-13-16)23(28)29-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-13,15,21H,14H2,1H3,(H,26,27) |
InChIキー |
PHIQFNKUBKGCNW-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N(C1=CN=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



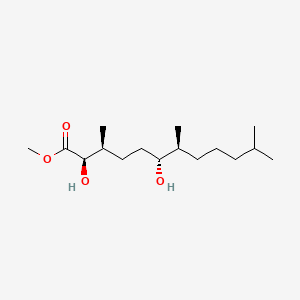
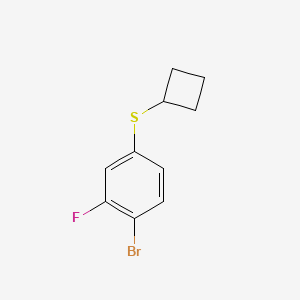

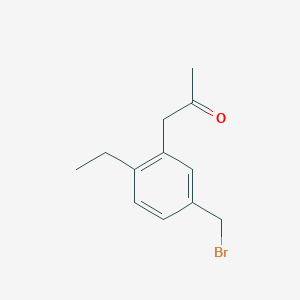

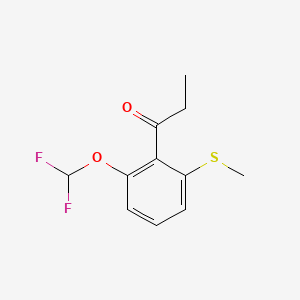


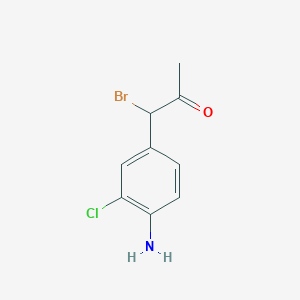
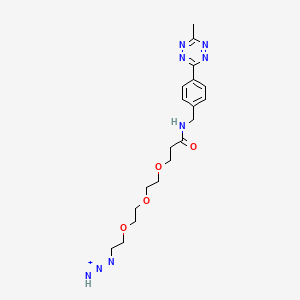
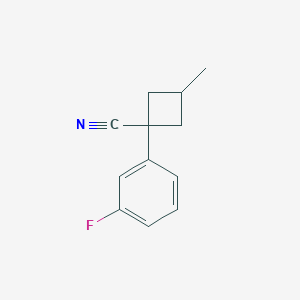
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B14055297.png)

